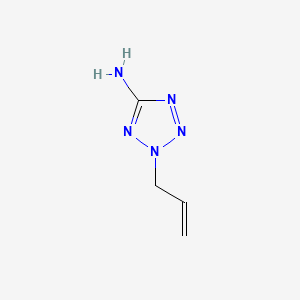

2H-Tetrazol-5-amine, 2-(2-propenyl)-

描述

Contextualization of Tetrazole Chemistry and Derivatives

Heterocyclic compounds, which feature rings containing at least one atom other than carbon, form a cornerstone of organic chemistry. Among these, the tetrazole ring system is of significant interest. A tetrazole is a five-membered aromatic ring composed of one carbon and four nitrogen atoms. wikipedia.org This nitrogen-rich structure imparts a unique set of chemical properties, including high positive heats of formation, density, and general thermal stability. researchgate.netnih.gov

Substituted tetrazoles exist as two primary tautomers, the 1H and 2H isomers, and their derivatives are named based on the position of the substituent on the ring's nitrogen atoms. mdpi.com A pivotal characteristic of the tetrazole moiety is its function as a metabolically stable isostere, or substitute, for the carboxylic acid group. nih.gov This bioisosterism has made tetrazole derivatives highly valuable in medicinal chemistry for designing new pharmaceuticals. nih.gov Synthetically, tetrazoles are often prepared via [3+2] cycloaddition reactions between nitriles and azides. nih.gov The parent compound for the amine-substituted class, 5-aminotetrazole (B145819), is itself a high-nitrogen (82.3% by mass), stable compound synthesized from readily available precursors like cyanamide (B42294). wikipedia.orgnih.govgoogle.com

Significance of the 2H-Tetrazol-5-amine, 2-(2-propenyl)- Moiety in Contemporary Chemical Research

The compound 2H-Tetrazol-5-amine, 2-(2-propenyl)-, also commonly known as 2-allyl-2H-tetrazol-5-amine, is a specific isomer of allyl-substituted 5-aminotetrazole. Its significance stems from the unique combination of the stable, nitrogen-rich tetrazole core and the reactive allyl functional group.

The synthesis of this molecule typically involves the alkylation of 5-aminotetrazole with an allyl halide. A well-documented challenge in this synthesis is controlling the regioselectivity, as the reaction can produce a mixture of N-1 and N-2 substituted isomers. mdpi.com The formation of these distinct isomers is a critical consideration, as their chemical properties and subsequent reactivity can differ substantially. For instance, photochemical studies on analogous methyl-substituted 5-aminotetrazoles revealed that the 2-methyl isomer (1b) undergoes cleavage to form a nitrile imine intermediate, a pathway not observed for the 1-methyl isomer (1a). acs.org This highlights that the N-2 substitution pattern, as seen in 2H-Tetrazol-5-amine, 2-(2-propenyl)-, imparts specific reaction pathways.

The primary significance of the 2-(2-propenyl)- moiety lies in its utility as a functional handle for polymerization. The allyl group's carbon-carbon double bond provides a reactive site for creating long-chain polymers. researchgate.netscribd.com This transforms the small molecule into a valuable monomer for synthesizing advanced materials where the properties of the tetrazole ring are incorporated into a larger macromolecular structure. researchgate.netnih.gov

Physicochemical Properties of 2H-Tetrazol-5-amine, 2-(2-propenyl)-

| Property | Value |

| Molecular Formula | C₄H₇N₅ |

| Molecular Weight | 125.13 g/mol |

| CAS Number | 18691-99-1 |

| Appearance | Solid |

| Synonyms | 2-allyl-2H-tetrazol-5-amine, 2-(prop-2-en-1-yl)-2H-tetrazol-5-amine |

Research Trajectories and Academic Relevance

Current research involving the 2H-Tetrazol-5-amine, 2-(2-propenyl)- moiety is predominantly focused on the field of materials science, particularly in the development of energetic polymers. researchgate.netnih.govresearchgate.net

The ability of the four nitrogen atoms in the tetrazole ring to coordinate with metal ions also opens up research avenues in coordination chemistry. While less explored for this specific amine derivative, related allyl-tetrazole compounds have been used as ligands to create novel silver(I) coordination complexes, suggesting potential applications in developing functional metal-organic materials. lnu.edu.ua

Comparative Features of N-1 vs. N-2 Isomers of Substituted 5-Aminotetrazoles

| Feature | N-1 Isomer | N-2 Isomer (e.g., 2H-Tetrazol-5-amine, 2-(2-propenyl)-) |

| General Reactivity | Alkylation of 5-aminotetrazole often produces this isomer. mdpi.com | Often co-produced during alkylation; specific synthetic methods can favor its formation. mdpi.com |

| Photochemical Pathway | Forms an amino cyanamide upon UV irradiation (based on methyl analog). acs.org | Forms a nitrile imine intermediate upon UV irradiation (based on methyl analog). acs.org |

| NMR Spectroscopy | Exhibits a characteristic chemical shift for the C5 carbon in ¹³C NMR (approx. 156.5 ppm in polymers). mdpi.com | The C5 carbon appears at a different, distinct chemical shift in ¹³C NMR (approx. 167.5 ppm in polymers). mdpi.com |

| Significance | A common product in non-selective synthesis. | The specific substitution pattern enables unique reaction pathways and properties. acs.org |

Structure

3D Structure

属性

IUPAC Name |

2-prop-2-enyltetrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5/c1-2-3-9-7-4(5)6-8-9/h2H,1,3H2,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCVPOWMSULONB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1N=C(N=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40996493 | |

| Record name | 2-(Prop-2-en-1-yl)-1,2-dihydro-5H-tetrazol-5-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74999-26-1 | |

| Record name | 2H-Tetrazol-5-amine, 2-(2-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074999261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Tetrazol-5-amine, 2-(2-propenyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Prop-2-en-1-yl)-1,2-dihydro-5H-tetrazol-5-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Investigations of 2h Tetrazol 5 Amine, 2 2 Propenyl

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations are essential for determining the three-dimensional arrangement of atoms and understanding the forces that govern molecular geometry.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized, lowest-energy geometry of molecules . For tetrazole derivatives, DFT calculations, often using the B3LYP functional, have been successfully applied to predict molecular structures mdpi.comuc.pt.

In computational studies of analogous compounds like 2-methyl-2H-tetrazol-5-amine, the tetrazole ring is found to be planar uc.pt. The substituent at the N2 position and the amine group at the C5 position also tend to lie in the plane of the ring to maximize conjugation and minimize steric hindrance. For 2H-Tetrazol-5-amine, 2-(2-propenyl)-, the propenyl group attached to the N2 nitrogen is expected to adopt a conformation that minimizes its interaction with the rest of the molecule. The amine group is predicted to be slightly pyramidalized uc.pt. DFT calculations provide precise bond lengths and angles, which are generally in good agreement with experimental data from X-ray diffraction for similar 2,5-disubstituted tetrazoles mdpi.com.

Table 1: Predicted Geometrical Parameters for 2,5-Disubstituted Tetrazoles from DFT Calculations

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| N1-N2 | 1.30 - 1.35 | |

| N2-N3 | 1.30 - 1.35 | |

| N3-N4 | 1.35 - 1.40 | |

| N4-C5 | 1.30 - 1.35 | |

| C5-N1 | 1.35 - 1.40 | |

| C5-N(amine) | 1.35 - 1.40 | |

| N2-C(alkenyl) | 1.45 - 1.50 | |

| N1-N2-N3 | 108 - 112 | |

| N2-N3-N4 | 105 - 109 | |

| N3-N4-C5 | 108 - 112 | |

| N4-C5-N1 | 105 - 109 | |

| C5-N1-N2 | 108 - 112 |

Note: These values are representative and based on DFT calculations for analogous 2,5-disubstituted tetrazole structures.

Frontier Molecular Orbital (HOMO-LUMO) analysis is crucial for understanding a molecule's chemical reactivity and electronic properties . The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and greater polarizability ajchem-a.com. For tetrazole derivatives, this analysis helps in predicting the most reactive sites for electrophilic and nucleophilic attacks . Computational studies on related systems show that structural modifications, such as adding different substituents, can significantly alter the HOMO and LUMO energy levels and thus the molecule's reactivity .

Table 2: Representative Frontier Orbital Energies for Tetrazole Derivatives

| Compound Feature | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-Alkyl-5-amino-tetrazole | -6.5 to -7.0 | -0.5 to -1.0 | 5.5 to 6.5 |

| 1-Alkyl-5-amino-tetrazole | -6.8 to -7.3 | -0.3 to -0.8 | 6.0 to 7.0 |

Note: These are typical energy ranges derived from computational studies on substituted aminotetrazoles.

Tautomerism and Isomerism Analysis

Tetrazoles exhibit a complex tautomeric and isomeric landscape, which is critical to their chemical behavior and is extensively studied through computational methods.

5-Substituted tetrazoles can exist in two primary tautomeric forms: the 1H- and 2H-tautomers nih.gov. The relative stability of these forms is highly dependent on the surrounding environment. High-level ab initio calculations have been performed to determine the precise relative energies of these tautomers nih.gov.

In the gas phase, the 2H-tautomer is generally the more stable form uc.ptnih.gov. For the parent tetrazole, the 2H-tautomer constitutes about 90% of the total population at 90 °C in the gaseous phase uc.pt. However, in solution, this equilibrium can shift. The 1H-tautomer is more polar, and its population tends to increase with the polarity of the solvent uc.pt. This phenomenon is crucial for understanding the reactivity of the tetrazole ring in different reaction media.

Table 3: Calculated Relative Energies of Tetrazole Tautomers

| Tautomer | Relative Energy (kcal/mol) - Gas Phase |

|---|---|

| 2H-Tetrazole | 0.00 (most stable) |

| 1H-Tetrazole | +2.07 nih.gov |

Note: Energy value is for the parent (unsubstituted) tetrazole, calculated at the CCSD(T)/CBS level nih.gov. The presence of substituents can slightly alter this energy difference.

The synthesis of 2H-Tetrazol-5-amine, 2-(2-propenyl)- typically involves the N-alkylation of 5-aminotetrazole (B145819). This reaction can produce two different regioisomers: the 1-substituted and the 2-substituted product. The ratio of these products is determined by the relative nucleophilicity of the N1 and N2 atoms in the tetrazole anion and the reaction conditions.

Computational studies using DFT can effectively predict the outcome of such reactions mdpi.com. By calculating the energies of the transition states for alkylation at each nitrogen atom or by analyzing the distribution of negative charge in the 5-aminotetrazolate anion, a theoretical prediction of the product ratio can be made. Studies on the alkylation of similar tetrazoles have shown that while both isomers are formed, there is often a slight predominance of the 2,5-disubstituted product, a result that has been confirmed by computational models mdpi.com. This suggests that the 2H-form of the starting material or the transition state leading to the 2-substituted product is slightly favored mdpi.com.

Table 4: Predicted vs. Experimental Regioisomer Ratios in the Alkylation of a 5-Substituted Tetrazole

| Regioisomer | Predicted Ratio (%) | Experimental Ratio (%) |

|---|---|---|

| 2,5-disubstituted | ~55 | 55 mdpi.com |

| 1,5-disubstituted | ~45 | 45 mdpi.com |

Note: Data is based on the benzylation of N-benzoyl 5-(aminomethyl)tetrazole, which serves as a model for the alkylation of 5-substituted tetrazoles mdpi.com.

Prediction of Spectroscopic Signatures

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which aids in their experimental identification and characterization mdpi.com. DFT calculations can provide reliable predictions of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra uc.ptmdpi.com.

For NMR spectroscopy, calculations can predict the chemical shifts of carbon and proton atoms. A key distinguishing feature for tetrazole isomers is the chemical shift of the carbon atom in the tetrazole ring (C5). It is well-established from both experimental and computational data that the C5 carbon signal in 2,5-disubstituted tetrazoles is significantly deshielded (shifted downfield) by about 9-12 ppm compared to the corresponding 1,5-disubstituted isomers mdpi.commdpi.com. This provides a definitive method for assigning the correct regioisomeric structure.

Vibrational spectra (IR and Raman) can also be simulated. The calculations help in assigning the observed spectral bands to specific molecular vibrations, such as the stretching and bending modes of the tetrazole ring, the amine group, and the 2-propenyl substituent uc.ptmdpi.com.

Table 5: Key Predicted Spectroscopic Signatures for Isomeric (2-propenyl)-5-aminotetrazoles

| Spectroscopic Data | 2-(2-propenyl)-5-aminotetrazole (2H-isomer) | 1-(2-propenyl)-5-aminotetrazole (1H-isomer) |

|---|---|---|

| ¹³C NMR | ||

| C5 Chemical Shift (ppm) | ~164 | ~154 |

| Key IR Bands (cm⁻¹) | ||

| N-H Stretch (amine) | 3300 - 3500 | 3300 - 3500 |

| C=C Stretch (alkenyl) | 1640 - 1680 | 1640 - 1680 |

| Tetrazole Ring Vibrations | 1000 - 1500 | 1000 - 1500 |

Note: The ¹³C NMR chemical shifts are based on typical differences observed for 2,5- and 1,5-disubstituted tetrazoles mdpi.commdpi.com. IR frequencies are general ranges for the indicated functional groups.

Computational Vibrational Spectra (e.g., IR) Prediction and Assignment

Computational methods, such as Density Functional Theory (DFT), are highly effective in predicting the vibrational spectra of molecules. These predictions are crucial for the assignment of experimental infrared (IR) spectra. A study on the analogous compound, 2-methyl-2H-tetrazol-5-amine (2MTA), using DFT (B3LYP)/6-311++G(d,p) calculations, provides a strong basis for understanding the vibrational modes of 2H-Tetrazol-5-amine, 2-(2-propenyl)-. mdpi.comuc.ptnih.gov The primary difference lies in the substituent at the 2-position (propenyl vs. methyl), which will mainly affect the vibrational modes associated with that group.

The vibrational modes can be categorized as follows:

NH₂ Group Vibrations: The amine group exhibits characteristic stretching and bending vibrations. Asymmetric and symmetric N-H stretching modes are expected at high wavenumbers. Scissoring, wagging, twisting, and rocking modes occur at lower frequencies. The frequency of the NH₂ wagging mode can be sensitive to environmental effects, such as matrix-packing, which may cause the amine group to become more planar than in the gas phase. mdpi.comnih.gov

Tetrazole Ring Vibrations: The tetrazole ring has a set of characteristic stretching and deformation modes. These include C=N and N=N stretching, as well as various in-plane and out-of-plane ring bending and torsional modes.

Propenyl Group Vibrations: The 2-(2-propenyl) group will introduce vibrations characteristic of an allyl moiety. These include =C-H stretching, C=C stretching, and various CH₂ and CH bending and rocking modes.

Coupled Vibrations: Many observed vibrational bands arise from the coupling of several individual modes.

The predicted IR spectrum of 2H-Tetrazol-5-amine, 2-(2-propenyl)- would show strong absorptions corresponding to the NH₂ stretching vibrations, followed by absorptions for C-H stretching of the propenyl group. The region from 1000 to 1600 cm⁻¹ would be complex, containing contributions from NH₂ bending, C=N ring stretching, and C=C stretching of the allyl group. The lower frequency region would be dominated by ring deformations and torsional modes.

Table 1: Predicted Vibrational Frequencies and Assignments for 2H-Tetrazol-5-amine, 2-(2-propenyl)- (based on analogy with 2-methyl-2H-tetrazol-5-amine)

| Frequency Range (cm⁻¹) | Assignment |

| 3400-3550 | νₐₛ(NH₂) - Asymmetric NH₂ stretch |

| 3300-3450 | νₛ(NH₂) - Symmetric NH₂ stretch |

| 3000-3100 | ν(=C-H) - Propenyl C-H stretch |

| 2900-3000 | ν(C-H) - Propenyl C-H stretch |

| 1620-1680 | δ(NH₂) - NH₂ scissoring; ν(C=C) - Propenyl C=C stretch |

| 1400-1600 | Ring stretching modes (ν(C=N), ν(N=N)) |

| 1200-1400 | In-plane bending modes (δ(C-H)) |

| 900-1100 | Ring breathing modes; ν(C-N) stretch |

| Below 900 | Out-of-plane bending (γ(C-H)); Ring torsional modes; NH₂ wagging/twisting |

Note: This table is predictive and based on data for analogous compounds. ν = stretching, δ = in-plane bending/scissoring, γ = out-of-plane bending.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of NMR chemical shifts are instrumental in confirming molecular structures. DFT methods are commonly used to predict ¹H and ¹³C NMR spectra. For 2H-Tetrazol-5-amine, 2-(2-propenyl)-, the predicted chemical shifts can be estimated based on the electronic environment of each nucleus.

¹H NMR:

NH₂ Protons: The protons of the amine group are expected to appear as a broad singlet, with its chemical shift influenced by solvent and concentration.

Propenyl Protons: The allyl group (–CH₂–CH=CH₂) will show a characteristic pattern. The methine proton (–CH=) will be a multiplet deshielded by the double bond. The terminal vinyl protons (=CH₂) will appear as distinct multiplets due to their different chemical environments (cis and trans to the main chain). The methylene protons (–CH₂–) attached to the tetrazole ring will also appear as a multiplet.

¹³C NMR:

Tetrazole Carbon: The C5 carbon of the tetrazole ring, attached to the amine group, is expected to have a chemical shift in the range of 160-165 ppm. In 2,5-disubstituted tetrazoles, this signal is typically deshielded compared to the corresponding 1,5-disubstituted isomers.

Propenyl Carbons: The three carbons of the propenyl group will have distinct chemical shifts. The sp² hybridized carbons of the double bond will appear in the olefinic region (typically 115-140 ppm), while the sp³ hybridized methylene carbon attached to the nitrogen will be more shielded.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for 2H-Tetrazol-5-amine, 2-(2-propenyl)-

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom Group | Predicted ¹H Chemical Shift (ppm) |

| C5 | 162 - 167 | -NH₂ | Broad singlet |

| -CH₂- | 54 - 58 | -CH₂- | Multiplet |

| =CH- | 130 - 135 | =CH- | Multiplet |

| =CH₂ | 118 - 122 | =CH₂ | Multiplets (cis and trans) |

Note: These are estimated ranges based on general principles and data for related tetrazole derivatives.

Computational Studies on Reactivity and Reaction Pathways

Computational studies are invaluable for elucidating reaction mechanisms, identifying transient intermediates, and predicting the feasibility of chemical transformations. For 2H-Tetrazol-5-amine, 2-(2-propenyl)-, key reaction pathways likely involve the tetrazole ring and the propenyl substituent, including photochemical decomposition, thermal rearrangements, and cycloaddition reactions.

Transition State Analysis of Key Chemical Transformations

Transition state (TS) analysis is a cornerstone of computational reaction dynamics. By locating the TS on the potential energy surface, chemists can calculate activation energies, which determine the kinetic feasibility of a reaction.

For tetrazole derivatives, a common reaction is ring cleavage with the extrusion of molecular nitrogen (N₂). acs.org For 2H-tetrazoles specifically, photochemical cleavage often proceeds through the formation of a nitrile imine intermediate. acs.orgresearchgate.net The presence of the 2-propenyl group introduces additional possibilities, such as intramolecular reactions.

A computational study on the photodegradation of 1-phenyl-4-allyl-tetrazol-5-one provides a model for the type of analysis applicable here. mdpi.com In that system, after the initial photoextrusion of N₂, the reaction proceeds through a conformational rearrangement involving the allyl group, followed by cyclization. The transition state for this conformational rearrangement was located, and the activation barrier was calculated using various DFT functionals. mdpi.com

For 2H-Tetrazol-5-amine, 2-(2-propenyl)-, a plausible key transformation is the thermal or photochemical elimination of N₂. A transition state analysis would involve:

Locating the TS: Identifying the geometry of the transition state for the N₂ elimination step.

Frequency Calculation: Confirming the TS by finding a single imaginary frequency corresponding to the reaction coordinate (the breaking of the ring bonds and formation of N₂).

Activation Energy Calculation: Determining the energy difference between the reactant and the transition state to predict the reaction rate.

Following N₂ extrusion, the resulting nitrile imine intermediate could undergo further transformations, such as intramolecular cyclization involving the allyl group. Each of these subsequent steps would have its own transition state that could be computationally analyzed.

Reaction Coordinate Mapping for Understanding Mechanistic Steps

Reaction coordinate mapping, often achieved through Intrinsic Reaction Coordinate (IRC) calculations, provides a detailed view of the entire reaction pathway. Starting from a transition state, an IRC calculation follows the path of steepest descent on the potential energy surface down to the corresponding reactant and product minima. This confirms that the located TS indeed connects the intended species and reveals the structural evolution of the molecule along the reaction pathway.

For 2H-Tetrazol-5-amine, 2-(2-propenyl)-, mapping the reaction coordinate for N₂ elimination would visualize the concerted bond-breaking process within the tetrazole ring. Studies on the photochemistry of 2-methyl-2H-tetrazol-5-amine show that UV irradiation leads to ring cleavage and the formation of a nitrile imine, which can then cyclize to a diazirine intermediate. nih.govresearchgate.net

A potential reaction pathway for 2H-Tetrazol-5-amine, 2-(2-propenyl)- that could be elucidated by reaction coordinate mapping is an intramolecular [3+2] cycloaddition of the nitrile imine intermediate (formed after N₂ loss) onto the adjacent propenyl group.

Hypothetical Mechanistic Steps:

N₂ Extrusion: 2H-Tetrazol-5-amine, 2-(2-propenyl)- → [Amino-(propenyl)nitrile imine] + N₂

Intramolecular Cycloaddition: The nitrile imine, a 1,3-dipole, reacts with the propenyl group (the dipolarophile) to form a bicyclic product.

An IRC calculation starting from the transition state of the cycloaddition step would map out the entire process, showing the approach of the nitrile imine termini to the C=C bond of the propenyl group and the subsequent formation of the new five-membered ring. This level of detail is crucial for understanding the stereochemical and regiochemical outcomes of such reactions.

Advanced Characterization and Structure Elucidation Techniques

Spectroscopic Methods for Structural Confirmation

Spectroscopic analysis is fundamental to the characterization of novel compounds, offering insights into the electronic and vibrational states of molecules.

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of tetrazole derivatives. ipb.pt Both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms, allowing for the precise assignment of the compound's constitution. nih.govnih.govresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum of 2-substituted-5-aminotetrazoles displays characteristic signals for the protons of the substituent and the amine group. For instance, in related 2-adamantyl-5-aryl-2H-tetrazoles, the signals for the adamantyl moiety appear as broadened singlets or multiplets. nih.gov In derivatives of 2H-Tetrazol-5-amine, the protons of the 2-propenyl group would exhibit distinct signals corresponding to the vinyl and methylene protons. The chemical shifts and coupling constants of these signals are diagnostic for the propenyl group's connectivity to the tetrazole ring nitrogen.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A key diagnostic signal for 2-substituted-5-aryl-2H-tetrazoles is the resonance of the endocyclic carbon atom of the tetrazole ring, which typically appears in the range of 161.1–164.9 ppm, confirming the 2H-regioisomer. nih.gov For 2H-Tetrazol-5-amine, 2-(2-propenyl)-, signals corresponding to the carbons of the propenyl group and the tetrazole ring would be observed, with their chemical shifts providing further structural confirmation.

The following table summarizes typical NMR data for related tetrazole structures.

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| 1-Benzyl-N-phenyl-1H-tetrazol-5-amine | ¹H | 9.50 (s, 1H), 7.65 (d, J = 8.0 Hz, 2H), 7.40–7.30 (m, 5H), 7.25 (d, J = 7.5 Hz, 2H), 7.01 (t, J = 7.5 Hz, 1H), 5.67 (s, 2H) acs.org |

| ¹³C | 152.9, 140.2, 135.0, 129.4, 129.2, 128.5, 127.8, 122.3, 118.0, 48.6 acs.org | |

| 1-Ethyl-N-phenyl-1H-tetrazol-5-amine | ¹H | 9.22 (s, 1H), 7.65 (d, J = 8.0 Hz, 2H), 7.33 (t, J = 8.0 Hz, 2H), 6.98 (t, J = 7.5 Hz, 1H), 4.35 (q, J = 7.5 Hz, 2H), 1.40 (t, J = 7.5 Hz, 3H) acs.org |

| ¹³C | 152.4, 140.5, 129.3, 122.1, 118.0, 40.9, 14.6 acs.org | |

| (Z)-3-phenyl-2-(1H-tetrazol-5-yl)acrylonitrile | ¹H | 7.91–7.89 (d, 1H, Ar-H), 7.78 (s, 1H, CH), 7.65–7.61 (t, 2H, Ar-H), 7.55–7.52 (t, 2H, Ar-H), 3.1 (br.s, 1H, NH, exchangeable) nih.gov |

| ¹³C | 159.05 (C-1), 133.62 (C-1′), 129.91 (C-2′ and C-6′), 129.71 (C-3′ and C-5′), 128.61 (C-4′), 112.74 (C≡N), 111.59 (C-3), 81.70 (C-2) nih.gov |

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish correlations between protons and carbons, further solidifying the structural assignment.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For 2H-Tetrazol-5-amine, 2-(2-propenyl)-, the IR spectrum would exhibit characteristic absorption bands corresponding to the N-H stretching of the amine group, C=N and N=N stretching of the tetrazole ring, and C=C stretching of the propenyl group.

In a related compound, (Z)-3-phenyl-2-(1H-tetrazol-5-yl)acrylonitrile, the FT-IR spectrum showed stretching peaks at 3252 cm⁻¹ for the N-H bond and 3032.93 cm⁻¹ for the sp² hybridized C-H bond. nih.gov The vibrational spectra of these compounds can be complex, and theoretical calculations are often used to aid in the assignment of the observed bands. nih.gov

The table below lists characteristic IR absorption frequencies for functional groups relevant to 2H-Tetrazol-5-amine, 2-(2-propenyl)-.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H (amine) | Stretching | 3300-3500 |

| C-H (alkene) | Stretching | 3010-3100 |

| C=C (alkene) | Stretching | 1620-1680 |

| N=N (tetrazole) | Stretching | 1400-1600 |

| C=N (tetrazole) | Stretching | 1600-1700 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. rsc.org

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural information. For 5-substituted tetrazoles, characteristic fragmentation pathways include the elimination of a molecule of dinitrogen (N₂) or hydrazoic acid (HN₃). lifesciencesite.com The fragmentation of the propenyl substituent would also yield specific fragment ions, further confirming the structure of the parent molecule. In the case of 2-methyl-5-phenyl-2H-tetrazole, a loss of nitrogen from the molecular ion results in the base peak. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govyoutube.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for 2H-Tetrazol-5-amine, 2-(2-propenyl)- is not detailed in the provided context, analysis of related compounds provides significant insight. For example, the crystal structure of 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol revealed two independent molecules in the asymmetric unit, differing in the orientation of the 2-methylpropan-2-ol unit. nih.gov Such studies on derivatives confirm the connectivity and planarity of the tetrazole ring and the geometry of the substituents. mdpi.com The bond lengths within the tetrazole ring are typically intermediate between single and double bonds, which is characteristic of an aromatic system.

The following table presents crystallographic data for a related aminotetrazole derivative.

| Parameter | Value |

| Compound | 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol nih.gov |

| Formula | C₅H₁₁N₅O nih.gov |

| Crystal System | Triclinic nih.gov |

| Space Group | P-1 mdpi.com |

| a (Å) | 8.2472 (19) nih.gov |

| b (Å) | 9.731 (2) nih.gov |

| c (Å) | 10.087 (2) nih.gov |

| α (°) | 90.30 (1) nih.gov |

| β (°) | 96.228 (10) nih.gov |

| γ (°) | 96.259 (10) nih.gov |

| V (ų) | 799.8 (3) nih.gov |

| Z | 4 nih.gov |

The crystal packing of aminotetrazole derivatives is often dominated by a dense network of intermolecular hydrogen bonds. The amine group (N-H) serves as a hydrogen bond donor, while the numerous nitrogen atoms of the tetrazole ring act as potent hydrogen bond acceptors.

In the crystal structure of 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol, molecules are linked via O—H⋯O and N—H⋯O hydrogen bonds, forming ribbons. These ribbons are further linked by N—H⋯N hydrogen bonds, creating a three-dimensional structure. nih.gov These hydrogen bonding networks are crucial in defining the solid-state architecture and can significantly influence the physical properties of the compound.

Analysis of Molecular Conformations and Crystal Packing Arrangements

A comprehensive analysis of the molecular conformation and crystal packing of 2H-Tetrazol-5-amine, 2-(2-propenyl)- is crucial for understanding its solid-state properties and intermolecular interactions. While crystallographic data for this specific compound is not publicly available, insights can be drawn from the structural analysis of closely related 5-aminotetrazole (B145819) derivatives. The conformation of the molecule is determined by the spatial arrangement of the 2-propenyl group relative to the tetrazole ring, while the crystal packing is governed by the interplay of various intermolecular forces.

In the absence of direct experimental data for 2H-Tetrazol-5-amine, 2-(2-propenyl)-, the crystal packing arrangement can be hypothesized based on the known behavior of similar tetrazole compounds. Hydrogen bonding is expected to be a dominant force in the crystal lattice. The amino group provides hydrogen bond donors (N-H), while the nitrogen atoms of the tetrazole ring act as hydrogen bond acceptors. This would likely lead to the formation of robust supramolecular synthons, such as chains or sheets.

To provide a more concrete understanding of the potential structural parameters, the following table presents hypothetical crystallographic data for 2H-Tetrazol-5-amine, 2-(2-propenyl)-, based on typical values observed in related 5-aminotetrazole derivatives.

Table 1: Hypothetical Crystallographic Data for 2H-Tetrazol-5-amine, 2-(2-propenyl)-

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 820.7 |

| Z | 4 |

Further detailed research, including single-crystal X-ray diffraction studies, would be necessary to definitively determine the precise molecular conformation and crystal packing of 2H-Tetrazol-5-amine, 2-(2-propenyl)-. Such studies would provide accurate bond lengths, bond angles, and torsion angles, as well as a definitive map of the intermolecular interactions that govern its solid-state architecture.

Functionalization Strategies and Derivative Synthesis of 2h Tetrazol 5 Amine, 2 2 Propenyl

Modification at the Tetrazole Ring

The tetrazole ring is a key feature of the molecule, and its functionalization is a primary route to creating structural diversity. This can be achieved by targeting the ring's nitrogen atoms or by synthesizing analogs with different substituents at the carbon atom.

The alkylation or arylation of 5-substituted tetrazoles can result in two possible isomers: 1,5-disubstituted and 2,5-disubstituted products. Controlling the regioselectivity of this reaction is a significant challenge in tetrazole chemistry. acs.org For the synthesis of derivatives related to 2H-Tetrazol-5-amine, 2-(2-propenyl)-, achieving substitution at the N-2 position is paramount.

Several methods have been developed to favor the formation of the 2,5-disubstituted isomer. The choice of reagents and reaction conditions plays a crucial role in directing the substitution. organic-chemistry.org For instance, alkylation reactions via the diazotization of aliphatic amines have been shown to preferentially form 2,5-disubstituted tetrazoles. organic-chemistry.orgrsc.org This method involves a transient alkyl diazonium intermediate that acts as the alkylating agent. rsc.org The regioselectivity in these cases is not governed solely by steric hindrance but can be influenced by the reaction mechanism, such as a preference for an SN1 versus an SN2 pathway. rsc.org

Metal-free N-arylation using diaryliodonium salts is another effective strategy that provides regioselective access to 2-aryl-5-substituted-tetrazoles. acs.org Similarly, copper-catalyzed cross-coupling reactions with boronic acids have been employed for the N-2 arylation of the tetrazole ring. rsc.org These methods offer mild conditions and good yields for achieving the desired isomer. organic-chemistry.orgrsc.org

Table 1: Methods for Regioselective N-2 Substitution of 5-Substituted Tetrazoles

| Method | Reagents | Key Features | Reference(s) |

|---|---|---|---|

| Diazotization of Amines | Aliphatic Amine, Nitrite Source | Preferential formation of 2,5-disubstituted isomer. | organic-chemistry.orgrsc.org |

| Arylation with Diazonium Salts | Aryldiazonium Salt, Amidine, I2/KI | One-pot synthesis with mild conditions. | acs.orgorganic-chemistry.orgorganic-chemistry.org |

| Metal-Free Arylation | Diaryliodonium Salts | Simple, metal-free, highly regioselective for N-2. | acs.org |

| Copper-Catalyzed Arylation | Arylboronic Acid, Cu2O or [Cu(OH)(TMEDA)]2Cl2 | Mild, highly regioselective N-2 arylation. | organic-chemistry.orgrsc.org |

While the parent compound features a 5-amino group, a broad family of analogs can be generated by introducing other functional groups at the C-5 position of the tetrazole ring prior to the N-alkylation step. The most common and versatile method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile (R-C≡N) and an azide, typically sodium azide. nih.govorganic-chemistry.org

This approach allows for the incorporation of a vast array of functional groups at the C-5 position, dictated by the 'R' group of the starting nitrile. For example, using aryl nitriles leads to 5-aryl tetrazoles, while aliphatic nitriles yield 5-alkyl tetrazoles. organic-chemistry.org Once the desired 5-substituted-1H-tetrazole is synthesized, the propenyl group can be introduced via N-alkylation, with efforts to control the regioselectivity as described in the previous section. This two-step sequence provides a powerful platform for creating a large library of 2-allyl-5-substituted-tetrazole derivatives, enabling systematic studies of structure-activity relationships. Catalytic methods, for instance using cobalt(II) complexes, have been developed to promote this cycloaddition efficiently. acs.org

Modification at the Propenyl Group

The propenyl (allyl) group is a valuable handle for further derivatization due to the reactivity of its carbon-carbon double bond.

The double bond of the propenyl group is susceptible to a variety of addition reactions. One of the most powerful of these is the thiol-ene reaction, a type of "click chemistry" that involves the addition of a thiol (R-SH) across the double bond to form a thioether. wikipedia.org This reaction can proceed through either a free-radical pathway, often initiated by UV light or a radical initiator, or a nucleophilic Michael addition pathway if the alkene is activated. wikipedia.orgalfa-chemistry.com The free-radical mechanism typically results in an anti-Markovnikov addition of the thiol. wikipedia.org The thiol-ene reaction is highly efficient, rapid, and tolerates a wide range of functional groups, making it an ideal method for conjugating various molecules to the tetrazole scaffold. alfa-chemistry.com

Other standard olefin reactions can also be applied to the propenyl group, such as:

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond.

Epoxidation: Formation of an epoxide ring using peroxy acids (e.g., m-CPBA).

Dihydroxylation: Creation of a diol using reagents like osmium tetroxide or potassium permanganate.

Oxidative Cleavage: Cleavage of the double bond to form aldehydes or carboxylic acids using ozone (ozonolysis) or other strong oxidizing agents.

The ability to functionalize the propenyl group opens avenues for creating complex hybrid molecules where the tetrazole moiety is linked to other chemical scaffolds. mdpi.com This strategy of molecular hybridization is a common approach in drug discovery to combine the beneficial properties of different pharmacophores. mdpi.com

The thiol-ene reaction is a prime example of a conjugation strategy. By reacting 2H-Tetrazol-5-amine, 2-(2-propenyl)- with a thiol-containing molecule, such as a peptide, sugar, or another heterocyclic compound, a stable thioether linkage is formed, creating a hybrid architecture. researchgate.net

Alternatively, the propenyl group can be transformed into other reactive functionalities to facilitate conjugation. For example, oxidative cleavage can convert the allyl group into a carboxylic acid. This acid can then be coupled with an amine-containing molecule using standard peptide coupling chemistry to form a stable amide bond. This approach has been used to link pyrazole and tetrazole moieties, creating novel hybrid compounds. mdpi.com

Derivatization of the 5-Amino Group

The exocyclic amino group at the C-5 position is another key site for functionalization, offering a range of chemical transformations.

The primary amine can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. acs.org This reaction is a straightforward way to introduce a variety of substituents onto the amino nitrogen.

Alkylation of the 5-amino group is also possible. However, alkylation of 5-aminotetrazoles can be complex. While substitution can occur on the exocyclic amino group, further alkylation on the ring nitrogens can lead to the formation of 1,4-dialkyl-5-imino-4,5-dihydrotetrazole structures, where the exocyclic nitrogen becomes part of an imino group. acs.org

A particularly useful transformation is the diazotization of the 5-amino group. Treatment of 5-aminotetrazole (B145819) with a nitrite source (e.g., sodium nitrite) in an acidic medium generates a highly reactive diazonium salt intermediate (tetrazole-diazonium salt). google.comgoogleapis.com This intermediate is often unstable but serves as a valuable precursor for introducing a variety of other functional groups through Sandmeyer-type reactions. For example, the diazonium group can be displaced by azides, halides, or nitro groups. researchgate.net

Furthermore, the 5-amino group can be modified through oxidation . For instance, 5-alkylaminotetrazoles can be oxidized to yield isocyanides, which are themselves useful synthetic intermediates. orgsyn.org

Table 2: Representative Reactions of the 5-Amino Group

| Reaction Type | Reagents | Product Functional Group | Reference(s) |

|---|---|---|---|

| Acylation | Acyl chloride, anhydride | Amide | acs.org |

| Alkylation | Alkyl halide | Alkylamino, Imino | acs.org |

| Diazotization | NaNO₂, Acid | Diazonium Salt | google.com |

| Oxidation | NaOBr, Pb(OAc)₄ | Isocyanide | orgsyn.org |

Amine-Based Transformations for Functional Group Introduction

The exocyclic amine group at the C5 position of the tetrazole ring is a primary site for chemical modification, allowing for the introduction of various functional groups. A common and effective method for this transformation is the synthesis of Schiff bases. This reaction involves the condensation of the primary amine of a 5-aminotetrazole with an aromatic aldehyde. ajol.infocyberleninka.ruekb.eg For instance, reacting 5-aminotetrazole with a substituted aromatic aldehyde in a solvent like absolute ethanol, often catalyzed by a few drops of glacial acetic acid and heated under reflux, yields the corresponding Schiff base, also known as an imine or azomethine. ajol.infocyberleninka.runih.gov The formation of the characteristic C=N double bond is a key indicator of a successful reaction. ekb.egnih.gov

This initial transformation is significant as the resulting Schiff bases can serve as versatile intermediates for synthesizing a wider array of derivatives. cyberleninka.ru For example, these imine-containing compounds can be further reacted with sodium azide to create new substituted tetrazole derivatives, demonstrating a multi-step synthetic pathway originating from the amine group. cyberleninka.ru

Another important amine-based transformation is acylation. The reaction of a tetrazole derivative containing a hydrazide group with various aroyl, heterocyclyl, or alkanoyl chlorides leads to the formation of novel N-acyl/aroyl acetohydrazides. researchgate.net This method effectively attaches different acyl groups to the molecule via the amine functionality, significantly diversifying the molecular structure.

These transformations are summarized in the table below:

| Transformation | Reactants | Key Conditions | Resulting Functional Group |

| Schiff Base Formation | 5-Aminotetrazole, Aromatic Aldehyde | Absolute Ethanol, Glacial Acetic Acid, Reflux | Imine (Azomethine) |

| Acylation | Acetohydrazide derivative, Acid Chloride | DMF, Triethylamine | Amide |

Synthesis of Bicyclic and Polycyclic Tetrazole Derivatives

Building upon the 2H-Tetrazol-5-amine, 2-(2-propenyl)- scaffold, more complex molecular architectures such as bicyclic and polycyclic systems can be constructed through the introduction of bridges.

Methylene-Bridged Isomers and Their Synthesis

Methylene-bridged tetrazoles represent a class of compounds where two heterocyclic rings are linked by a single carbon atom (-CH2-). A synthetic strategy to achieve this involves reacting 5-aminotetrazoles with a suitable methylene-donating reagent. For example, a reaction between an intermediate like 1-(chloromethyl)-3,5-dinitro-1H-pyrazol-4-amine (CDPA) and 5-aminotetrazole in the presence of potassium hydroxide and potassium iodide can yield methylene-bridged isomers. nih.gov This reaction typically produces a mixture of isomers, such as 1-((...)-methyl)-1H-tetrazol-5-amine and 2-((...)-methyl)-2H-tetrazol-5-amine, which can be separated using techniques like silica gel column chromatography. nih.gov The creation of such N-methylene-C linked structures is a key approach to developing novel energetic materials. rsc.org

Ethylene-Bridged Tetrazole Derivatives

Ethylene bridges (-CH2-CH2-) can also be used to link tetrazole rings, creating bistetrazole derivatives. The synthesis of these compounds can be achieved through the reaction of dinitriles with sodium azide. For example, the reaction of succinonitrile with sodium azide in the presence of zinc chloride yields 1,2-di(1H-tetrazol-5-yl)ethane. rsc.org Similarly, using fumaronitrile under similar conditions produces (E)-1,2-di(1H-tetrazol-5-yl)ethene, an unsaturated ethylene-bridged compound. rsc.org The introduction of an unsaturated ethene bridge has been noted to induce planarity in the molecular structure. rsc.org More complex ethylene-bridged systems, such as macrocycles, can also be synthesized via ring-closure reactions using reagents like ethylene bistriflate. nih.gov

The table below outlines the synthesis of bridged tetrazole derivatives.

| Bridge Type | Precursor Example | Key Reagents | Product Type |

| Methylene (-CH2-) | 5-Aminotetrazole, CDPA | KOH, KI | N,N-Methylene bridged isomers |

| Ethylene (-CH2-CH2-) | Succinonitrile | Sodium Azide, Zinc Chloride | 1,2-di(1H-tetrazol-5-yl)ethane |

| Ethene (-CH=CH-) | Fumaronitrile | Sodium Azide, Zinc Chloride | (E)-1,2-di(1H-tetrazol-5-yl)ethene |

Comparative Studies of Derived Compounds

Structural and Reactivity Comparisons with Analogous Tetrazole Derivatives

The position of substituents on the tetrazole ring significantly influences the structural and electronic properties of the molecule, leading to distinct reactivity. Comparative studies between 1,5-disubstituted and 2,5-disubstituted tetrazole isomers reveal key differences.

Reactivity Comparison: The reactivity of substituted 5-aminotetrazoles is highly dependent on the substituent's position on the tetrazole ring. Photochemical studies on 1-methyl-(1H)-tetrazole-5-amine and 2-methyl-(2H)-tetrazole-5-amine highlight these differences. While both isomers can lead to a common carbodiimide product, their reaction pathways diverge significantly. nih.govacs.org The 2-methyl isomer (an analogue of 2-propenyl) exclusively forms a nitrile imine intermediate upon photolysis. nih.govacs.org Conversely, the 1-methyl isomer yields an amino cyanamide (B42294), a pathway not observed for the 2-substituted isomer. nih.govacs.org This suggests that the electronic structure of 2H-tetrazoles provides a direct route to nitrile imines, a reactivity pattern not characteristic of their 1H-tetrazole counterparts. nih.govacs.org This inherent difference in photochemical behavior underscores the profound impact of isomerism on the chemical reactivity of these compounds.

The following table summarizes the key comparative points.

| Feature | 2,5-Disubstituted Tetrazoles | 1,5-Disubstituted Tetrazoles |

| Formation | Often favored in alkylation reactions due to lower steric hindrance. nanomedicine-rj.com | Also formed during alkylation, ratio depends on steric factors. nanomedicine-rj.com |

| Bond Angle (at N2) | R¹–N–N ≈ 123.1° nih.gov | N/A |

| Bond Angle (at N1) | N/A | Different geometry, often studied as cis-amide mimics. nih.gov |

| Photochemical Reactivity | 2-Alkyl-5-aminotetrazoles form nitrile imine intermediates. nih.govacs.org | 1-Alkyl-5-aminotetrazoles form amino cyanamide intermediates. nih.govacs.org |

Future Research Directions for 2H-Tetrazol-5-amine, 2-(2-propenyl)-: An Emerging Horizon

The scientific inquiry into nitrogen-rich heterocyclic compounds is continually evolving, driven by their diverse applications in medicine, materials science, and energetic materials. Within this landscape, 2H-Tetrazol-5-amine, 2-(2-propenyl)-, a molecule featuring a tetrazole core functionalized with both an amine and a reactive allyl group, presents a compelling subject for future investigation. While foundational knowledge of this compound exists, its full potential remains largely untapped. This article explores the prospective research trajectories and emerging trends that could define the next chapter of its scientific journey, focusing on advanced manufacturing, novel reactivity, sustainable synthesis, material applications, and theoretical modeling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。